8-bromo-N-(tert-butyl)quinoxalin-2-amine
Description
8-Bromo-N-(tert-butyl)quinoxalin-2-amine is a quinoxaline derivative characterized by a bromine substituent at the 8-position of the quinoxaline core and a tert-butyl group attached to the amino moiety at the 2-position. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and chemical properties, including enzyme inhibition, anticancer activity, and antimicrobial effects .
Properties
Molecular Formula |
C12H14BrN3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
8-bromo-N-tert-butylquinoxalin-2-amine |
InChI |
InChI=1S/C12H14BrN3/c1-12(2,3)16-10-7-14-9-6-4-5-8(13)11(9)15-10/h4-7H,1-3H3,(H,15,16) |
InChI Key |
YYPHFHHYXRCFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CN=C2C=CC=C(C2=N1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoxalin-2-amine derivatives exhibit structural diversity, with variations in substituents at the quinoxaline core and the amino group. Below is a comparative analysis of 8-bromo-N-(tert-butyl)quinoxalin-2-amine and related compounds:
Table 1: Structural and Functional Comparison of Quinoxalin-2-amine Derivatives
Key Observations :
Substituent Effects on Bioactivity: Halogenation: Bromine (in the target compound) vs. chlorine (in 3a–f and 3f) may alter electronic properties and binding modes. Chlorinated derivatives (e.g., 3a–f) show anticancer activity by inhibiting nuclear import , while brominated analogs could exhibit enhanced lipophilicity and target selectivity. Amino Group Modifications: The tert-butyl group in the target compound contrasts with smaller alkyl (e.g., ethyl in 3a–f) or aromatic (e.g., 2,3-dimethylphenyl in 3f) substituents. Bulky tert-butyl groups may improve metabolic stability but reduce binding pocket accessibility compared to N-ethyl or N-methyl groups .
Enzyme Inhibition: Propargyloxy-substituted derivatives (e.g., 4a–f) demonstrate dual α-amylase/α-glucosidase inhibition (IC50: 15.2–31.6 µM) , suggesting that electron-withdrawing groups at the 3-position enhance enzyme interaction.
Synthetic Accessibility: Microwave-assisted synthesis (e.g., in ) improves efficiency for quinoxalin-2-amine derivatives compared to traditional thermal methods . The target compound’s synthesis would likely benefit from similar optimization.
Toxicity and Physicochemical Properties :
- Methylsulfonyl and propargyloxy substituents (e.g., in and ) are associated with favorable drug-likeness and low toxicity risks . The tert-butyl group in the target compound may further enhance solubility and reduce off-target effects.
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